![molecular formula C21H39N7O12 B1234368 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Asymmetric Synthesis of Polyketide Spiroketals : The compound has been utilized in the asymmetric synthesis of polyketide spiroketals, which are significant in the development of cytotoxic agents against various cancer cell lines. This involves the conversion of methylenebis[furan] to spiroketals with high stereo- and enantioselectivity, highlighting the compound's utility in creating complex molecular architectures with potential pharmaceutical applications (Meilert, Pettit, & Vogel, 2004).
Synthesis of Novel Carbocyclic Nucleosides : Research demonstrates the application of the compound in synthesizing novel carbocyclic nucleosides. These nucleosides have potential therapeutic uses, especially in antiviral and anticancer treatments, given their structural similarity to natural nucleosides (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Biological Applications and Potential
Inhibitory Effects on Glycoside Hydrolases : Studies have shown that analogues of the compound exhibit varying inhibitory effects on glycoside hydrolases. These enzymes play a crucial role in carbohydrate metabolism, indicating potential applications in addressing metabolic disorders and diseases related to carbohydrate processing (Lehmann, Rob, & Wagenknecht, 1995).
Synthesis of C-alpha-Galactosides : The compound has been used in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, an important step in the development of novel carbohydrate-based molecules. These molecules have potential uses in various biochemical and pharmaceutical applications (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Solubility Studies in Ethanol-Water Solutions : Research into the solubility of various saccharides, including derivatives of the compound, has provided essential insights into their physical and chemical behavior in different solvent systems. This knowledge is vital for their application in pharmaceutical formulations (Gong, Wang, Zhang, & Qu, 2012).
Structural and Physical Analysis
Crystal Structure Investigations : Studies have focused on determining the crystal structures of various derivatives of the compound. These insights are crucial for understanding the molecular conformation and potential reactivity of these substances, which is beneficial in designing more effective pharmaceutical compounds (Bolte & Strahringer, 1999).
Synthesis and Biological Evaluation of Nucleosides : The compound's derivatives have been synthesized and evaluated for their biological activity, particularly against tumor cell lines and viruses like HIV-1 and HBV. This signifies its importance in the development of new antiviral and anticancer agents (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).
Propriétés
Formule moléculaire |
C21H39N7O12 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16?,17-,18-,21+/m0/s1 |
Clé InChI |
UCSJYZPVAKXKNQ-HUOHZKRVSA-N |
SMILES isomérique |
C[C@H]1[C@@](C([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Synonymes |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)


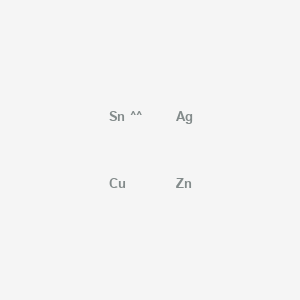
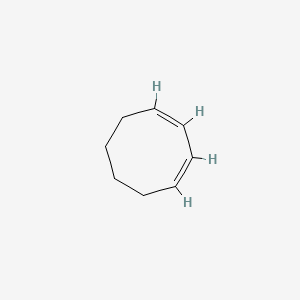

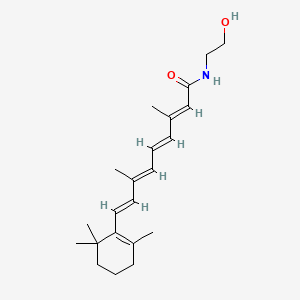
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate](/img/structure/B1234295.png)
![(E)-but-2-enedioic acid;N-[2-(2,4-dimethylpyrrolidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B1234296.png)

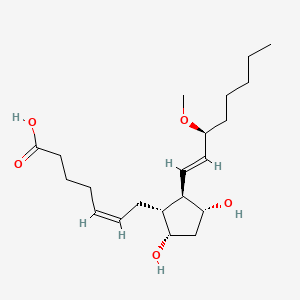
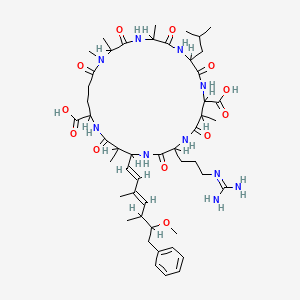
![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)
![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)